molecular formula C11H15NO3S B2964303 N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide CAS No. 1235018-13-9

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide

Cat. No.: B2964303
CAS No.: 1235018-13-9
M. Wt: 241.31
InChI Key: KIEWZIXFBLIREP-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . This compound is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a methoxyphenyl group. It is used in various chemical and pharmaceutical applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide typically involves the reaction of 4-methoxybenzylamine with cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]cyclopropanecarboxamide
  • N-[(4-methoxyphenyl)methyl]cyclopropanecarboxylate
  • N-[(4-methoxyphenyl)methyl]cyclopropanecarboxylic acid

Uniqueness

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-15-10-4-2-9(3-5-10)8-12-16(13,14)11-6-7-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEWZIXFBLIREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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